N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-pyrazol-1-ylpropanamide
Description
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-pyrazol-1-ylpropanamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-pyrazol-1-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O/c1-5-17-10(3)12(9(2)16-17)15-13(19)11(4)18-8-6-7-14-18/h6-8,11H,5H2,1-4H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPZYOPIYLRJCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)C(C)N2C=CC=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-pyrazol-1-ylpropanamide typically involves the reaction of 1-ethyl-3,5-dimethylpyrazole with 2-pyrazol-1-ylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-pyrazol-1-ylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium azide (NaN3) and sodium methoxide (NaOMe) are used under mild conditions.
Major Products Formed
Oxidation: Pyrazole-4-carboxylic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-pyrazol-1-ylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-pyrazol-1-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3,5-dimethylbenzamide
- N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]pyridine-3-carboxamide
- N’-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide
Uniqueness
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-pyrazol-1-ylpropanamide is unique due to its specific structural features, such as the presence of both pyrazole and propanamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
